molecular formula C13H16N2O B2859922 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole CAS No. 956574-26-8

1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole

Cat. No.: B2859922
CAS No.: 956574-26-8
M. Wt: 216.284
InChI Key: WERKJSGFDSUFQN-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dimethylphenoxy)ethyl]-1H-pyrazole is an organic compound with the molecular formula C13H16N2O It is characterized by the presence of a pyrazole ring substituted with a 2-(2,4-dimethylphenoxy)ethyl group

Preparation Methods

The synthesis of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole typically involves the reaction of 2,4-dimethylphenol with ethylene oxide to form 2-(2,4-dimethylphenoxy)ethanol. This intermediate is then reacted with hydrazine hydrate to yield the desired pyrazole derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include rigorous purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[2-(2,4-dimethylphenoxy)ethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-11-4-5-13(12(2)10-11)16-9-8-15-7-3-6-14-15/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERKJSGFDSUFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2C=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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